molecular formula C20H15ClN4O B11141697 4-chloro-N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide

4-chloro-N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide

Cat. No.: B11141697
M. Wt: 362.8 g/mol
InChI Key: GGWLHZOUQMAWIK-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a benzamide moiety, a chloro substituent, and an imidazo[1,2-a]pyrimidine core, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale multicomponent reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: Halogen atoms like chlorine can be substituted with other groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyrimidines.

Scientific Research Applications

4-chloro-N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines, such as zolpidem and alpidem . These compounds share structural similarities but differ in their substituents and specific biological activities.

Uniqueness

What sets 4-chloro-N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its chloro and methylphenyl substituents contribute to its specific reactivity and potential therapeutic applications.

Properties

Molecular Formula

C20H15ClN4O

Molecular Weight

362.8 g/mol

IUPAC Name

4-chloro-N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide

InChI

InChI=1S/C20H15ClN4O/c1-13-3-5-14(6-4-13)17-18(25-12-2-11-22-20(25)23-17)24-19(26)15-7-9-16(21)10-8-15/h2-12H,1H3,(H,24,26)

InChI Key

GGWLHZOUQMAWIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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